4-ethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
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Description
4-ethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H22N6O2S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.15249514 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F2321-0077 is the PI3K family kinases , specifically the catalytic alpha isoform PIK3CA (PI3Kα) . PIK3CA is frequently mutated in a variety of cancer cell types, and this underlies the dysregulation of the PI3K pathway that plays a key role in cancer cell growth and invasion .
Mode of Action
F2321-0077 binds to and inhibits PI3K family kinases, including activating mutations in PIK3CA . It is a potent ATP-competitive inhibitor of PI3K alpha . This inhibition prevents the phosphorylation of membrane-bound PIP2 to PIP3, thereby disrupting the PI3K pathway .
Biochemical Pathways
The PI3K pathway plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . By inhibiting PI3Kα, F2321-0077 disrupts these processes, particularly in cancer cells where the PI3K pathway is often dysregulated .
Pharmacokinetics
It is known that the compound is administered orally
Result of Action
The inhibition of PI3Kα by F2321-0077 leads to a decrease in cancer cell growth and invasion . In clinical trials, F2321-0077 has shown significant improvement in progression-free survival in patients with PIK3CA-mutated, hormone receptor (HR)-positive, HER2-negative, endocrine-resistant, locally advanced or metastatic breast cancer .
Action Environment
The efficacy and stability of F2321-0077 can be influenced by various environmental factors. For instance, the presence of other medications can affect its action. In clinical trials, F2321-0077 was combined with other drugs like palbociclib and fulvestrant, which resulted in a statistically significant and clinically meaningful improvement in progression-free survival . The patient’s health status, genetic factors, and lifestyle can also influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
4-ethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-3-17-4-10-20(11-5-17)31(29,30)27-19-8-6-18(7-9-19)23-21-12-13-22(25-24-21)28-15-14-16(2)26-28/h4-15,27H,3H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKIDVVKUSXSFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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